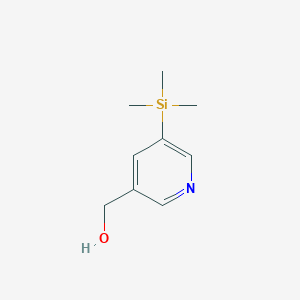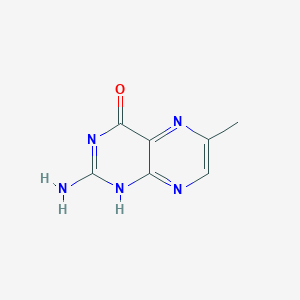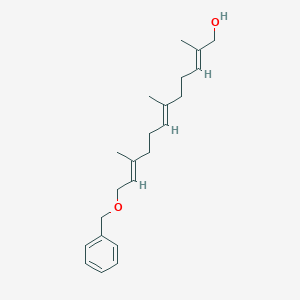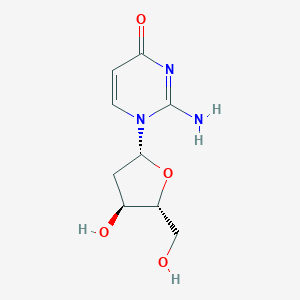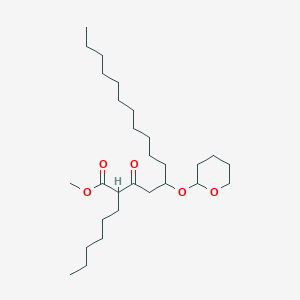
Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate is a synthetic compound that is used in scientific research for its unique properties. It belongs to the class of esters and is commonly referred to as MOHE. It is a white crystalline powder that has a molecular weight of 426.65 g/mol. MOHE is synthesized through a multi-step process that involves the use of various reagents and solvents.
Wirkmechanismus
The mechanism of action of MOHE is not fully understood. It is believed to interact with cell membranes and disrupt their structure, leading to increased permeability. MOHE has also been shown to inhibit the activity of enzymes involved in lipid metabolism.
Biochemische Und Physiologische Effekte
MOHE has been shown to have several biochemical and physiological effects. It has been shown to increase the solubility and bioavailability of poorly soluble drugs. It has also been shown to have antimicrobial properties. MOHE has been shown to inhibit the activity of enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MOHE in lab experiments include its ability to enhance the solubility and bioavailability of poorly soluble drugs, its antimicrobial properties, and its ability to act as a surfactant and emulsifier. However, MOHE has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of MOHE in scientific research. One area of interest is the use of MOHE as a potential antibacterial agent. Another area of interest is the use of MOHE in the development of drug delivery systems. MOHE may also have potential applications in the production of medical devices. Further research is needed to fully understand the mechanism of action of MOHE and its potential applications in scientific research.
Conclusion:
Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate is a synthetic compound that has unique properties that make it useful in scientific research. It is commonly used as a surfactant, emulsifier, and solubilizer in drug delivery systems. MOHE has been shown to have antimicrobial properties and may have potential applications in the treatment of metabolic disorders. Further research is needed to fully understand the mechanism of action of MOHE and its potential applications in scientific research.
Synthesemethoden
The synthesis of MOHE involves several steps. The first step is the reaction of hexanoic acid with methanol to form methyl hexanoate. The second step involves the reaction of methyl hexanoate with 2-bromo-1-hexanol to form methyl 2-hexyl hexanoate. The third step involves the reaction of methyl 2-hexyl hexanoate with sodium hydroxide and ethylene oxide to form methyl 2-hexyl-5-hydroxyhexanoate. The final step involves the reaction of methyl 2-hexyl-5-hydroxyhexanoate with oxalic acid and acetic anhydride to form MOHE.
Wissenschaftliche Forschungsanwendungen
MOHE is used in scientific research for various purposes. It is commonly used as a surfactant in the preparation of nanoparticles and liposomes. It is also used as a solubilizer and emulsifier in drug delivery systems. MOHE has been shown to enhance the bioavailability of poorly soluble drugs. It is also used as a lubricant in the production of medical devices. MOHE has been shown to have antimicrobial properties and is being investigated as a potential antibacterial agent.
Eigenschaften
IUPAC Name |
methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52O5/c1-4-6-8-10-11-12-13-14-15-19-24(33-27-21-17-18-22-32-27)23-26(29)25(28(30)31-3)20-16-9-7-5-2/h24-25,27H,4-23H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPPYGMJPYBFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)C(CCCCCC)C(=O)OC)OC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hexyl-5-(oxan-2-yloxy)-3-oxohexadecanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

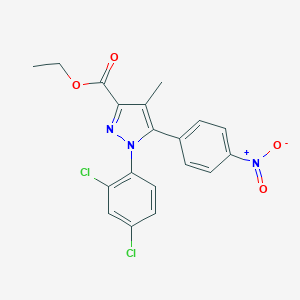
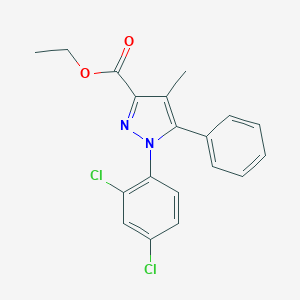
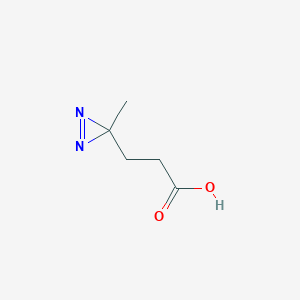
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
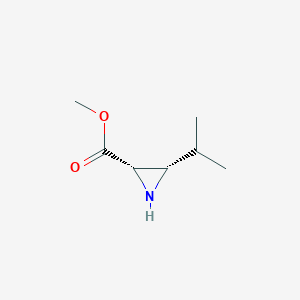
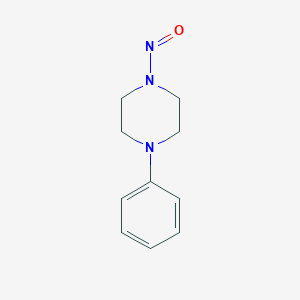
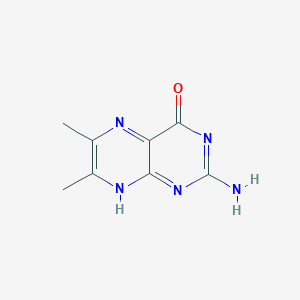
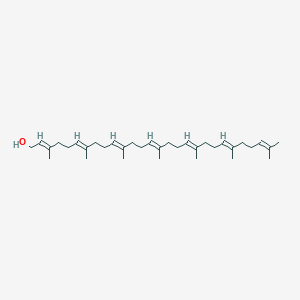
![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)
